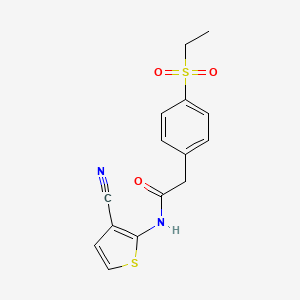

N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(3-Cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene core substituted with a cyano group at position 3 and an acetamide moiety at position 2. The acetamide side chain is further substituted with a para-ethylsulfonyl phenyl group. This structural configuration combines electron-withdrawing (cyano, ethylsulfonyl) and aromatic (thiophene, phenyl) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-22(19,20)13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-21-15/h3-8H,2,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYHVRCEVRLGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-cyanothiophene-2-carboxylic acid with 4-(ethylsulfonyl)aniline under specific conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.

Substitution: Substitution reactions at the phenyl ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Higher oxidation state derivatives, such as carboxylic acids.

Reduction: Amines and other reduced forms.

Substitution: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its cyano and sulfonyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as a bioisostere for other functional groups, influencing the binding affinity to biological targets. The sulfonyl group can enhance the compound's solubility and stability, making it more effective in biological systems.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Receptors: It can bind to specific receptors, modulating their activity and resulting in biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their distinguishing characteristics:

Analysis of Substituent Effects

Electronic and Steric Considerations

- Thiophene vs. Phenyl Substituents : The target compound’s ethylsulfonylphenyl group introduces stronger electron-withdrawing effects compared to the thiophene substituent in ’s compound. This may enhance polarity and solubility but reduce lipophilicity .

- In contrast, the phenylsulfonyl group in Compound 54 () offers a balance between steric bulk and electronic effects, which may influence receptor binding .

- Chloro/Nitro Substitutions : ’s compound highlights how chloro and nitro groups increase electron-withdrawing capacity, which could stabilize negative charges in enzymatic interactions but may also reduce metabolic stability .

Biological Activity

N-(3-Cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against microbial strains and oxidative stress.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a cyano group and an acetamide moiety. Its synthesis typically involves multi-step organic reactions starting with the functionalization of the thiophene ring. The general synthetic route includes:

- Formation of the Thiophene Ring : The thiophene is functionalized at the 3-position with a cyano group.

- Acetamide Introduction : The acetamide group is introduced at the 2-position through acylation reactions.

This synthetic approach allows for the creation of derivatives that may exhibit enhanced biological properties.

The biological activity of N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Activity : It has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress.

Antioxidant Properties

Research has indicated that N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide possesses moderate antioxidant activity. This was assessed using the ABTS assay, which measures the ability to scavenge free radicals. The results suggest that this compound can help mitigate oxidative damage in cells, making it a candidate for further exploration in antioxidant therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various microbial strains using the microdilution method. Significant activity was observed against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. These findings underscore its potential as an antimicrobial agent .

Comparative Biological Activity Table

| Biological Activity | Method Used | Results |

|---|---|---|

| Antioxidant Activity | ABTS Assay | Moderate activity observed |

| Antimicrobial Activity | Microdilution Method | Significant against multiple strains |

Case Studies

- Study on Antioxidant Mechanisms : A detailed investigation into the antioxidant mechanisms revealed that N-(3-cyanothiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide interacts with cellular pathways involved in oxidative stress response. This study utilized computational methods alongside experimental assays to elucidate its action .

- Antimicrobial Efficacy Assessment : Another study focused on its antimicrobial properties demonstrated effectiveness against a variety of pathogens, suggesting potential applications in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.